Alectinib-d6: A Technical Guide for Researchers in Drug Development
Alectinib-d6: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nature of Alectinib-d6 and its critical role in the research and development of Alectinib, a potent therapeutic agent. This document provides a comprehensive overview of its primary application, detailed experimental methodologies, and relevant quantitative data, serving as a vital resource for professionals in the field.
Introduction to Alectinib-d6
Alectinib-d6 is the deuterium-labeled analogue of Alectinib. In Alectinib-d6, six hydrogen atoms on the two methyl groups at the 6-position of the benzo[b]carbazole core have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Alectinib (488.66 g/mol for Alectinib-d6 compared to 482.62 g/mol for Alectinib) but with nearly identical chemical and physiological properties.
The primary and pivotal use of Alectinib-d6 in a research setting is as an internal standard (IS) for the quantitative analysis of Alectinib in biological matrices, such as plasma and urine.[1] Its near-identical chemical behavior to Alectinib ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thereby correcting for variations during sample preparation and analysis.[2] This leads to highly accurate and precise quantification of Alectinib, which is crucial for pharmacokinetic and toxicokinetic studies.[1]
Alectinib: Mechanism of Action
Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI).[3] Its primary therapeutic targets are Anaplastic Lymphoma Kinase (ALK) and the REarranged during Transfection (RET) proto-oncogene.[4] In certain cancers, particularly non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion protein results in the constitutive activation of the ALK tyrosine kinase, driving uncontrolled cell proliferation and survival.
Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[5] This blockade disrupts key oncogenic pathways, including the STAT3 and PI3K/AKT/mTOR pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]
Alectinib's Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative data related to Alectinib's pharmacokinetics and the performance of analytical methods using Alectinib-d6.
Table 1: Pharmacokinetic Parameters of Alectinib
| Parameter | Value | Species | Notes |
| Bioavailability | 37% | Human | Under fed conditions.[3] |
| Time to Cmax (Tmax) | 4-6 hours | Human | |
| Plasma Protein Binding | >99% | Human | |
| Metabolism | Primarily by CYP3A4 | Human | Major active metabolite is M4. |
| Elimination Half-life (t1/2) | ~32.5 hours | Human | For Alectinib. |
| Elimination Half-life (t1/2) of M4 | ~30.7 hours | Human | Active metabolite. |
| Excretion | ~98% in feces | Human | 84% as unchanged Alectinib, 6% as M4. |
Table 2: UPLC-MS/MS Method Validation Parameters for Alectinib Quantification
| Parameter | Value | Matrix | Internal Standard |
| Linearity Range | 1.00 - 1000 ng/mL | Human Plasma | Erlotinib-d6 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | Human Plasma | Erlotinib-d6 |
| Within-run Precision (%CV) | < 10.2% | Human Plasma | Erlotinib-d6 |
| Between-run Precision (%CV) | < 10.2% | Human Plasma | Erlotinib-d6 |
| Accuracy (%Bias) | 89.2% - 110% | Human Plasma | Erlotinib-d6 |
| Linearity Range | 1 - 500 ng/mL | Rat Plasma | Diazepam |
| Recovery | 84.2% - 92.2% | Rat Plasma | Diazepam |
| Intra-day Precision (%CV) | < 9.3% | Rat Plasma | Diazepam |
| Inter-day Precision (%CV) | < 9.3% | Rat Plasma | Diazepam |
| Accuracy (%Bias) | -1.4% to 12.1% | Rat Plasma | Diazepam |
Experimental Protocols
The following sections detail the methodologies for the quantification of Alectinib in biological samples using Alectinib-d6 as an internal standard.
UPLC-MS/MS Method for Alectinib Quantification in Human Plasma
This protocol is a composite based on established methods for the analysis of Alectinib in plasma.[6]
4.1.1. Materials and Reagents
-
Alectinib reference standard
-
Alectinib-d6 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
4.1.2. Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of Alectinib and Alectinib-d6 in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the Alectinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Alectinib-d6 stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
4.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the Alectinib-d6 internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5 µL) into the UPLC-MS/MS system.
4.1.4. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
4.1.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Alectinib: m/z 483.3 → 381.4 (quantifier), 483.3 → 396.1 (qualifier)
-
Alectinib-d6: m/z 489.3 → 402.3 (quantifier)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for each transition.
4.1.6. Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Alectinib into drug-free plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Alectinib to Alectinib-d6 against the nominal concentration of Alectinib.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.
-
Determine the concentration of Alectinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow for Alectinib
Conclusion
Alectinib-d6 is an indispensable tool in the development and clinical evaluation of Alectinib. Its use as an internal standard in bioanalytical methods such as UPLC-MS/MS ensures the generation of high-quality, reliable pharmacokinetic data. This, in turn, is fundamental for understanding the drug's behavior in vivo, establishing safe and efficacious dosing regimens, and ultimately, for gaining regulatory approval. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to advance cancer therapy with targeted agents like Alectinib.
References
- 1. researchgate.net [researchgate.net]
- 2. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. researchgate.net [researchgate.net]
